molecular formula C22H12ClF6N3OS B304129 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Cat. No. B304129
M. Wt: 515.9 g/mol
InChI Key: ZKGXVJFWNWTEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is commonly referred to as CTAP, and it is a potent antagonist of the neurokinin-1 receptor. This receptor is involved in various physiological and pathological processes, including pain, inflammation, and cancer. CTAP has been studied extensively for its potential therapeutic applications in these areas.

Mechanism of Action

CTAP acts as a potent antagonist of the neurokinin-1 receptor, which is involved in various physiological and pathological processes, including pain, inflammation, and cancer. By blocking the activity of this receptor, CTAP can reduce pain and inflammation and potentially inhibit cancer growth.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to inhibit cancer cell growth in vitro and in vivo. However, the exact biochemical and physiological effects of CTAP are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of CTAP is its potent and selective activity against the neurokinin-1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of CTAP is its low yield and complex synthesis, which can make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several potential future directions for research on CTAP. One area of interest is its potential therapeutic applications in the treatment of cancer, particularly breast cancer. Another area of interest is its potential use as a tool for studying the role of the neurokinin-1 receptor in various physiological and pathological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTAP and its potential limitations for use in lab experiments.

Synthesis Methods

The synthesis of CTAP involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-mercaptopyridine, followed by the reaction of the resulting product with 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine. The final step involves the reaction of the resulting intermediate with N-chlorosuccinimide and acetic anhydride. The yield of CTAP is typically around 30-40%.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications in various areas, including pain management, inflammation, and cancer. In preclinical studies, CTAP has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, CTAP has been studied for its potential anticancer effects, particularly in the treatment of breast cancer.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Molecular Formula

C22H12ClF6N3OS

Molecular Weight

515.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H12ClF6N3OS/c23-16-7-6-13(21(24,25)26)8-18(16)31-19(33)11-34-20-14(10-30)15(22(27,28)29)9-17(32-20)12-4-2-1-3-5-12/h1-9H,11H2,(H,31,33)

InChI Key

ZKGXVJFWNWTEOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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